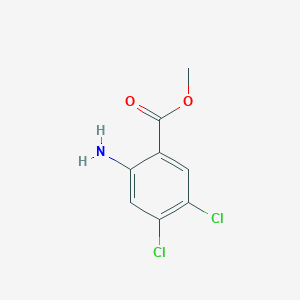

Methyl 2-amino-4,5-dichlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

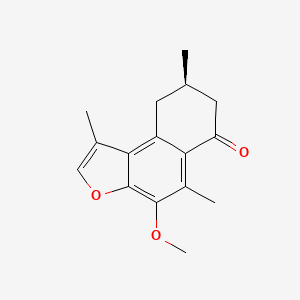

Methyl 2-amino-4,5-dichlorobenzoate (MDCB) is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of benzoic acid with two chlorine atoms and an amino group, which significantly alters its reactivity and interaction with other molecules. The compound has been explored for its potential in various applications, including its role in the synthesis of other chemical entities and its structural characterization through spectroscopic methods .

Synthesis Analysis

The synthesis of MDCB and its derivatives has been a topic of interest in several studies. For instance, the chlorination of 4-aminobenzoic acid and its methyl ester has been explored, leading to the formation of MDCB as a product. This process involves the introduction of chlorine atoms into the aromatic ring, which can be further manipulated to create a variety of chlorinated compounds . Additionally, the synthesis of related compounds, such as 2-amino-3-(4-chlorobenzoyl)thiophene derivatives, has been reported, which involves the modification of different positions on the aromatic ring to enhance biological activity, particularly as allosteric enhancers of the A1 adenosine receptor .

Molecular Structure Analysis

The molecular structure of MDCB has been extensively studied using various spectroscopic techniques. Quantum chemical studies have been conducted to understand the vibrational spectra of MDCB, with Fourier transform infrared (FT-IR) and Raman spectra being recorded and analyzed. The geometrical parameters of MDCB were calculated using density functional theory (DFT), and the results were compared with experimental data. The vibrational frequencies, infrared intensities, and Raman scattering activities were reported, providing a comprehensive understanding of the molecule's structure and behavior .

Chemical Reactions Analysis

MDCB participates in various chemical reactions due to its reactive functional groups. The presence of amino and chloro substituents on the aromatic ring makes it a versatile intermediate for further chemical transformations. For example, the reaction of 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate followed by methylation has been studied, showcasing the reactivity of similar amino-substituted compounds . Additionally, the synthesis of related heterocycles and their hydration products has been investigated, revealing insights into the reactivity patterns of MDCB and its analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of MDCB are influenced by its molecular structure. The presence of electron-withdrawing chloro groups and an electron-donating amino group affects its acidity, solubility, and overall reactivity. The crystal structure analysis of related compounds, such as 2-amino-5-methylpyridinium 4-chlorobenzoate, provides information on the hydrogen bonding patterns and the planarity of the aromatic systems, which are crucial for understanding the properties of MDCB . Furthermore, the study of hydration products of related compounds, such as tetrachloro-N-(methyl-2-pyridyl)phthalic acids, offers additional insights into the behavior of MDCB under different conditions .

科学的研究の応用

Hydrogen-Bonded Structures

Methyl 2-amino-4,5-dichlorobenzoate (DCPA) is utilized in the study of hydrogen-bonded structures. For instance, Smith, Wermuth, and White (2009) investigated the hydrogen-bonded structures in proton-transfer compounds of DCPA, revealing complex hydrogen-bonded cyclic and chain structures. This research highlights DCPA's role in forming low-dimensional hydrogen-bonded structure types, which are significant in crystallography and material science (Smith, Wermuth, & White, 2009).

Synthesis of Sulfur Ether Derivatives

Zheng Yu-gu (2015) conducted research on synthesizing Schiff base sulfur ether derivatives containing 1,2,4-triazole units starting from 2,4-dichlorobenzoic acid, a related compound to DCPA. This research contributes to the understanding of DCPA's potential in the synthesis of compounds with significant antifungal activity (Zheng Yu-gu, 2015).

Anti-Inflammatory Activity

Osarumwense Peter Osarodion (2020) explored the anti-inflammatory activity of compounds synthesized from Methyl-2-amino-4-Chlorobenzoate, demonstrating significant anti-inflammatory effects. This study indicates the potential of DCPA derivatives in pharmaceutical applications, especially in the development of anti-inflammatory drugs (Osarumwense Peter Osarodion, 2020).

Reactivity Studies

Uranga, Montañez, and Santiago (2012) investigated the reactivity of methyl dichlorobenzoates, including DCPA, with sulfur-centered nucleophiles. Their findings have implications for the synthesis of less toxic herbicides, highlighting DCPA's role in agricultural chemistry (Uranga, Montañez, & Santiago, 2012).

Spectroscopic Analysis

Xuan and Zhai (2011) conducted quantum chemical studies on methyl 2,5-dichlorobenzoate, closely related to DCPA, focusing on its molecular structure and vibrational spectra. This research is crucial for understanding the physical and chemical properties of DCPA and similar compounds (Xuan & Zhai, 2011).

Safety And Hazards

特性

IUPAC Name |

methyl 2-amino-4,5-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQSHTPSMYICPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4,5-dichlorobenzoate | |

CAS RN |

844647-17-2 |

Source

|

| Record name | methyl 2-amino-4,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2525477.png)

![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)

![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)

![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)